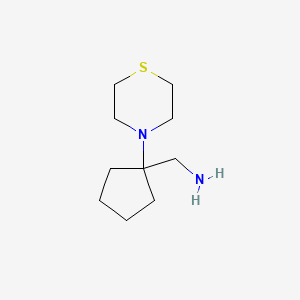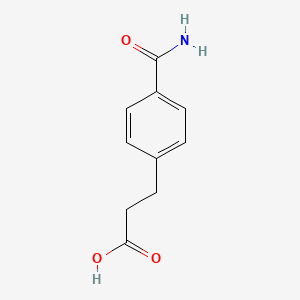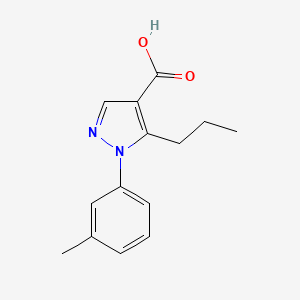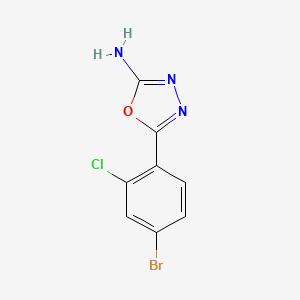
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Übersicht
Beschreibung
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide, also known as 5-Bromo-4-fluorophenyl-1,3-thiazol-2-amine hydrobromide, is a heterocyclic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as a wide range of other biological activities.
Wissenschaftliche Forschungsanwendungen
Fluorescent and Colorimetric pH Probe Development
Researchers developed a fluorescent and colorimetric pH probe, BTABr, with outstanding water solubility, which could potentially be used for real-time pH sensing and intracellular pH imaging. The probe exhibits a naked-eye colorimetric response and high stability and selectivity, along with large Stokes shifts, making it suitable for monitoring acidic and alkaline solutions (R. Diana, U. Caruso, A. Tuzi, B. Panunzi, 2020).
Noncovalent Interactions in Thiadiazole Derivatives
A study on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, provided insights into noncovalent interactions using crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM) approach. This research highlights the significance of halogen substitutions in affecting the nature of these interactions and the stabilization of crystal structures (A. El-Emam et al., 2020).
Antibacterial Activity of Thiazol-2-amine Derivatives
A compound structurally similar to 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests potential applications of such compounds in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, B. Poojary, 2018).
CO2 Capture by Task-Specific Ionic Liquid
An ionic liquid with an appended amine group was synthesized and demonstrated to react reversibly with CO2, effectively sequestering the gas as a carbamate salt. This research underscores the potential of using such ionic liquids in CO2 capture and sequestration technologies (Eleanor D. Bates et al., 2002).
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the treatment of depression , suggesting that the compound may interact with neurotransmitter systems in the brain.
Mode of Action
Based on its potential use in treating depression , it may interact with neurotransmitter systems, possibly influencing the reuptake or degradation of certain neurotransmitters.
Biochemical Pathways
Given its potential use in treating depression , it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation.
Result of Action
Based on its potential use in treating depression , it may influence neuronal activity and neurotransmitter levels.
Eigenschaften
IUPAC Name |
5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITZPFDEJQCUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656484 | |
| Record name | 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171027-89-6 | |
| Record name | 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid](/img/structure/B1518672.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)








![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)
